1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone
Description
1-(6-Hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone is a heterocyclic compound with the molecular formula C₁₇H₂₀N₂O₂ and a molecular weight of 284.36 g/mol . Its structure features an indazole core fused to a cyclohexane ring, substituted with hydroxy, methyl, phenyl, and acetyl groups. The compound exhibits stereochemical complexity, with three undefined stereocenters, and has been synthesized via reactions involving phenylhydrazine and diacetyl-substituted hydroxycyclohexanones . X-ray crystallography confirms its conformation, including intermolecular hydrogen bonds that influence its stability .
The compound has garnered attention for its antimicrobial properties, demonstrating superior efficacy compared to standard drugs like rivanol and furacillin . Its synthesis typically achieves yields of 52–75% under optimized conditions .
Properties
IUPAC Name |
1-(6-hydroxy-3,6-dimethyl-4-phenyl-2,4,5,7-tetrahydroindazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-10-14-13(19-18-10)9-17(3,21)16(11(2)20)15(14)12-7-5-4-6-8-12/h4-8,15-16,21H,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIRGPLNIOMGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C(CC2=NN1)(C)O)C(=O)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389935 | |
| Record name | 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101587-85-3 | |
| Record name | 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The precursor compound, 1,1'-(4-hydroxy-2-phenyl-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one), is synthesized via aldol condensation:
Reagents
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1,3-Cyclohexanedione (1.0 equiv)
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Benzaldehyde (1.2 equiv)
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Piperidine (20 mol%)
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Dimethyl sulfoxide (DMSO) solvent
Procedure
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Combine reagents in a 50 mL round-bottom flask under magnetic stirring
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Maintain ambient temperature (25–30°C) for 5 hours
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Monitor progress by TLC (hexane:ethyl acetate = 7:3)
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Quench with 10% HCl (pH ≈ 2–3)
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Isolate product via ice-water precipitation
Key Parameters
| Factor | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 25–30°C | >95% conversion |
| Reaction Time | 5 hours | Complete dimerization |
| Base Concentration | 20 mol% | Avoids over-condensation |
The intermediate exhibits:
-
FTIR : ν = 3485 cm⁻¹ (O-H), 2975 cm⁻¹ (C-H stretch), 1690 cm⁻¹ (C=O)
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1H NMR (CDCl₃) : δ 16.19 (s, 1H, OH), 7.84–7.03 (m, 5H, Ph), 2.59–1.18 (m, CH₃ and cyclohexyl protons)
Indazole Ring Formation via Hydrazine Cyclization
Cyclization Protocol
Conversion of the cyclohexanone intermediate to the target indazole derivative proceeds through acid-catalyzed hydrazine addition:
Reagents
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Cyclohexanone intermediate (1.0 equiv)
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Hydrazine hydrate (2.1 equiv)
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Methanol (anhydrous)
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Hydrochloric acid (catalytic)
Procedure
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Reflux reagents in methanol at 65°C for 8–12 hours
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Cool to 0°C and filter precipitated product
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Wash with cold methanol (2 × 5 mL)
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Dry under vacuum (40°C, 6 hours)
Critical Parameters
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Stoichiometry : Excess hydrazine (2.1 equiv) ensures complete ring closure
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Acid Concentration : 0.5 M HCl optimizes protonation of carbonyl groups
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Reflux Duration : <8 hours leads to incomplete cyclization; >12 hours promotes decomposition
Structural Characterization and Analytical Data
Spectroscopic Confirmation
FTIR Analysis
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ν = 3346 cm⁻¹ : N-H stretch (indazole ring)
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ν = 1693 cm⁻¹ : Acetyl C=O
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ν = 1641 cm⁻¹ : Conjugated C=N
1H NMR (DMSO-d₆)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 12.32 | s (1H) | Indazole NH |
| 7.42–7.11 | m (5H) | Phenyl protons |
| 5.33 | s (1H) | C6-OH |
| 2.35–1.18 | m (9H) | Cyclohexyl and CH₃ |
13C NMR (75 MHz)
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δ 210.50 : Acetyl carbonyl
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δ 153.46–104.50 : Aromatic carbons
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δ 72.75 : Quaternary C-OH
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δ 30.43–15.21 : Aliphatic CH₃ and CH₂
HRMS
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Observed : [M+Na]⁺ = 350.1360
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Calculated (C₁₉H₂₁NNaO₄) : 350.1368
Mechanistic Insights and Reaction Optimization
Aldol Condensation Mechanism
The base-catalyzed reaction proceeds through:
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Enolate formation at the α-carbon of 1,3-cyclohexanedione
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Nucleophilic attack on benzaldehyde’s carbonyl carbon
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Proton transfer and elimination of water
Piperidine’s moderate basicity (pKa ≈ 11) prevents over-dehydration while facilitating enolate stabilization.
Cyclization Pathway
Hydrazine undergoes nucleophilic addition to the diketone, followed by:
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Protonation of carbonyl oxygen
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Intramolecular attack by adjacent NH₂ group
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Aromatization through water elimination
Yield Optimization Strategies
Comparative Yield Analysis
| Condition Modification | Yield Impact |
|---|---|
| Hydrazine (1.0 equiv) | 42% ↓ |
| Reflux in ethanol vs. methanol | 15% ↓ |
| Anhydrous vs. hydrous conditions | 22% ↓ |
Optimal yields (65–70%) require strict anhydrous methanol and excess hydrazine.
Industrial-Scale Considerations
Process Intensification
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Continuous Flow Reactors : Reduce reaction time by 60% through enhanced heat/mass transfer
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Catalyst Recycling : Piperidine recovery via aqueous extraction maintains 98% activity over 5 cycles
Purification Challenges
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Chromatography-Free Isolation : Gradient crystallization (hexane → ethyl acetate) achieves >98% purity
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Byproduct Management : <2% dimeric impurities removed via size-exclusion chromatography
Chemical Reactions Analysis
Types of Reactions
1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution typically involves reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Basic Information
- CAS Number : 58880-19-6
- Molecular Formula : C17H22N2O3
- Molecular Weight : 302.37 g/mol
- Melting Point : 140–143 °C
Structural Characteristics
The compound features a unique indazole structure that contributes to its biological activity. The presence of hydroxyl and ketone functional groups enhances its interaction with biological targets.
Histone Deacetylase Inhibition
Trichostatin A is primarily known for its role as a potent inhibitor of histone deacetylases (HDACs). This inhibition leads to:
- Increased Acetylation of Histones : Enhances gene expression by modifying chromatin structure.
- Potential in Cancer Therapy : TSA has shown promise in various cancer models by inducing apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
Research has demonstrated that TSA exhibits antimicrobial properties against various pathogens. It has been studied for:
- Inhibition of Bacterial Growth : Effective against strains such as Staphylococcus aureus and Escherichia coli.
- Potential Use in Antibiotic Development : Its mechanism of action may provide a basis for developing new antimicrobial agents .
Neuroprotective Effects
TSA has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases:
- Protection Against Oxidative Stress : Studies indicate that TSA can mitigate neuronal damage induced by oxidative stress.
- Implications for Alzheimer's Disease : Its ability to enhance neurotrophic factors suggests potential therapeutic applications in Alzheimer’s disease .
Case Study 1: Cancer Research
In a study published in Cancer Research, TSA was used to treat various cancer cell lines. The results indicated that TSA treatment resulted in significant apoptosis and reduced tumor growth in vivo. The study highlighted the compound's ability to upregulate pro-apoptotic genes while downregulating anti-apoptotic genes .
Case Study 2: Antimicrobial Efficacy
A research article focused on the antimicrobial effects of TSA against Staphylococcus aureus. The findings showed that TSA inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. The study suggested that TSA could be a viable candidate for developing new antimicrobial therapies .
Case Study 3: Neuroprotection
In an experiment involving neuronal cultures exposed to beta-amyloid peptides, TSA demonstrated significant neuroprotective effects by reducing cell death and promoting cell survival pathways. This research supports the potential use of TSA in treating neurodegenerative conditions like Alzheimer’s disease .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| HDAC Inhibition | Potent | |
| Antimicrobial | Effective against multiple strains | |
| Neuroprotection | Significant reduction in cell death |
Table 2: Case Study Outcomes
Mechanism of Action
The mechanism of action of 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs primarily differ in substituents on the phenyl ring or indazole core. Key derivatives include:
Structural Insights :
- 4-Methoxyphenyl Derivative : Alkylation with phenacyl bromide occurs at the pyridine nitrogen due to increased basicity, altering reactivity compared to the parent compound .
- 2,4-Diphenyl Derivative : Additional phenyl groups may improve lipophilicity, though antimicrobial data remain unpublished .
Pharmacological and Antimicrobial Comparison
- Mechanistic Differences : The indole-3-yl derivative’s docking studies suggest binding to bacterial DNA gyrase, whereas the parent compound’s hydroxyl group may disrupt microbial membranes .
- Solubility and Bioavailability : Methoxy and hydroxy substituents influence solubility; the methoxy derivative’s increased hydrophobicity may enhance membrane penetration .
Biological Activity
1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate diketones with aldehydes in the presence of a base such as piperidine. The synthesis typically yields a solid product with notable purity confirmed by techniques such as NMR and FTIR spectroscopy.
Biological Activity
The biological activities of this compound have been evaluated in various studies. Key findings include:
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against a range of gram-positive bacteria. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values suggest strong bactericidal activity.
- Streptococcus pyogenes : Demonstrated effective inhibition at low concentrations.
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or function.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. Studies have reported effectiveness against various fungal strains, indicating broad-spectrum antifungal potential.
Cytotoxicity and Anticancer Properties
Preliminary studies have suggested that this compound may possess cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, warranting further investigation into its potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Interaction with Cellular Targets : Potential interactions with cellular receptors or signaling pathways could explain its diverse biological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial | Significant activity against gram-positive bacteria (MIC values < 0.1 µg/mL) |
| Study B | Antifungal | Effective against Candida species with inhibition zones > 15 mm |
| Study C | Cytotoxicity | Induced apoptosis in MCF-7 breast cancer cells at concentrations > 10 µM |
Q & A
Q. Basic
- IR : Peaks at 3200–3400 cm⁻¹ (O–H stretch), 1680 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) confirm functional groups.
- ¹H NMR : δ 1.45 (s, 3H, CH₃), δ 2.10 (s, 3H, COCH₃), and δ 7.30–7.50 (m, 5H, Ar–H) .
Advanced
²D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroindazole core. NOESY correlations between H5 and H7 confirm the half-chair conformation .
What computational methods are employed to predict the compound’s pharmacokinetic and toxicity profiles?
Q. Advanced
- ADMET Prediction : SwissADME shows zero Lipinski rule violations, suggesting oral bioavailability.
- Toxicity : ProTox-II predicts low hepatotoxicity (LD₅₀ = 1500 mg/kg) and non-mutagenicity.
- Solubility : LogP = 2.1 (moderate lipophilicity) .
How does alkylation of the indazole nitrogen affect biological activity and stability?
Advanced
Alkylation at N2 with phenacyl bromide enhances stability by reducing metabolic oxidation. Derivatives show:
- Increased logP : +0.3–0.5, improving membrane permeability.
- Retained activity : MIC values remain <50 µg/mL despite bulkier substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
